![molecular formula C9H16O B1453540 [1-(Prop-2-en-1-yl)cyclopentyl]methanol CAS No. 441774-57-8](/img/structure/B1453540.png)
[1-(Prop-2-en-1-yl)cyclopentyl]methanol
Overview
Description
“[1-(Prop-2-en-1-yl)cyclopentyl]methanol” is a chemical compound with the CAS Number: 441774-57-8 . It has a molecular weight of 140.23 and its IUPAC name is (1-allylcyclopentyl)methanol .
Molecular Structure Analysis
The molecular formula of “[1-(Prop-2-en-1-yl)cyclopentyl]methanol” is C9H16O . The InChI Code is 1S/C9H16O/c1-2-5-9(8-10)6-3-4-7-9/h2,10H,1,3-8H2 .Physical And Chemical Properties Analysis
“[1-(Prop-2-en-1-yl)cyclopentyl]methanol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources.Scientific Research Applications
Alternative Fuels and Energy Applications
Methanol, including derivatives like [1-(Prop-2-en-1-yl)cyclopentyl]methanol, has significant implications in alternative fuels and energy research. It is a key component in the synthesis of biodiesel, serving as a clean-burning fuel that can reduce emissions compared to traditional fossil fuels. The conversion of methanol to propylene is particularly valuable due to the high demand for propylene in petrochemical production, highlighting methanol's role in producing more sustainable chemical feedstocks (Ali et al., 2019). Additionally, methanol serves as a hydrogen source for fuel cells, presenting a pathway toward more efficient energy systems (García et al., 2021).
Chemical Synthesis and Material Science
In chemical synthesis, methanol and its derivatives are utilized for a wide range of applications, from serving as solvents to being precursors for synthesizing more complex molecules. The catalysis process of converting methanol to valuable products like olefins or hydrocarbons is of particular interest, highlighting the compound's versatility and importance in industrial chemistry (Lefevere et al., 2014).
Environmental Technology
Methanol's role extends into environmental technology, where it is used for bioremediation and as a marker for monitoring environmental degradation. For example, methanol markers are used to detect the degradation of insulating paper in transformer insulating oil, showcasing its utility in maintaining and monitoring the health of electrical infrastructure (Jalbert et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(1-prop-2-enylcyclopentyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-5-9(8-10)6-3-4-7-9/h2,10H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCNLXKZDNLSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Prop-2-en-1-yl)cyclopentyl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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